molecular formula C9H9FO3 B1441914 Methyl 3-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1215031-99-4

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Cat. No. B1441914
CAS RN: 1215031-99-4
M. Wt: 184.16 g/mol
InChI Key: XGUDTZGRCCTTMQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a chemical compound with the CAS Number: 1215031-99-4 . It has a molecular weight of 184.17 and its molecular formula is C9H9FO3 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is 1S/C9H9FO3/c1-5-7 (10)3-6 (4-8 (5)11)9 (12)13-2/h3-4,11H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Organic Synthesis Intermediates

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: can serve as an intermediate in organic synthesis. Its fluorinated aromatic structure makes it a valuable precursor for synthesizing more complex molecules. For example, it can be used to prepare pharmaceuticals that require a fluorinated aromatic ring for increased metabolic stability or to cross biological barriers .

Material Science Research

In material science, this compound could be used to modify the properties of polymers. The introduction of a fluorinated compound can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications .

Analytical Chemistry

Due to its distinct chemical structure, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry or chromatography, to identify or quantify similar compounds in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be utilized to design new drug candidates. The presence of both a hydroxy group and a fluorine atom can be advantageous for binding to biological targets, potentially leading to the development of new therapeutic agents .

Agricultural Chemistry

This methyl benzoate derivative could find applications in agricultural chemistry, possibly as a building block for the synthesis of herbicides or pesticides. The fluorine atom can confer enhanced activity and selectivity towards certain biological targets in plants or insects .

Photovoltaic Materials

The compound might be explored as an additive or an intermediate in the synthesis of photovoltaic materials. Its aromatic structure could contribute to the light-absorbing properties of organic photovoltaic cells .

Fluorescence Studies

The compound’s structure suggests potential use in fluorescence studies. Fluorinated compounds often display unique fluorescent properties, which can be valuable in tracing and imaging applications in biological research .

Catalyst Design

Lastly, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate could be used in catalyst design. The fluorine atom can influence the electronic properties of catalysts, potentially leading to more efficient and selective catalytic processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUDTZGRCCTTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717149
Record name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215031-99-4
Record name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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